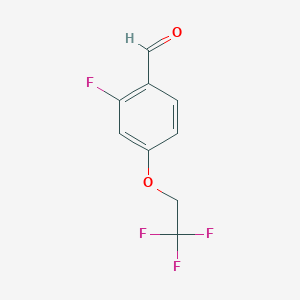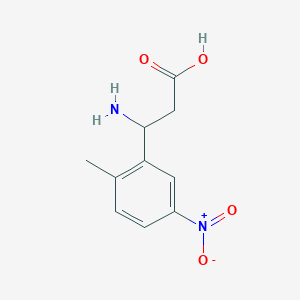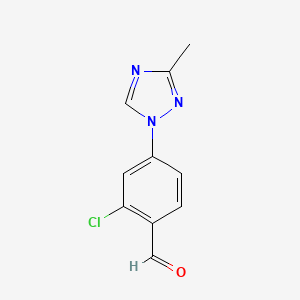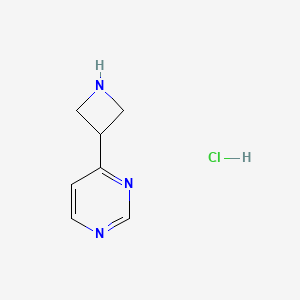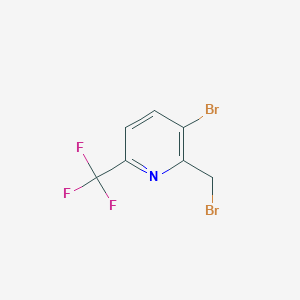
3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine
Overview
Description
3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C7H4Br2F3N. This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine typically involves the bromination of 2-methyl-6-(trifluoromethyl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The scalability of the synthesis is crucial for meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions: 3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include substituted pyridines, coupled products with various functional groups, and oxidized or reduced derivatives .
Scientific Research Applications
3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine involves its interaction with various molecular targets and pathways. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to participate in diverse chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles . Additionally, its ability to undergo coupling reactions makes it a valuable intermediate in the synthesis of complex molecules .
Comparison with Similar Compounds
- 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
- 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine is unique due to the presence of two bromine atoms, which significantly enhances its reactivity and versatility in chemical synthesis. The trifluoromethyl group further contributes to its stability and lipophilicity, making it a valuable intermediate in various applications .
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPNSNNFQNLBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


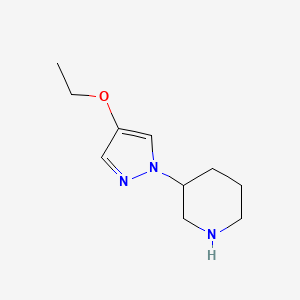
![1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1409067.png)
![2-Morpholinobenzo[d]thiazole-5-carbonitrile](/img/structure/B1409072.png)
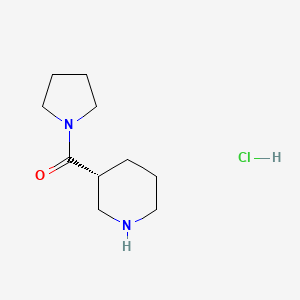
![1-Isocyanatobicyclo[1.1.1]pentane](/img/structure/B1409076.png)
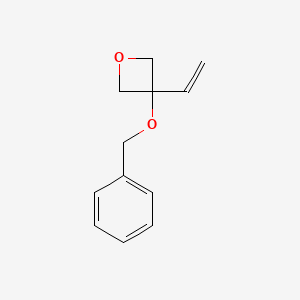
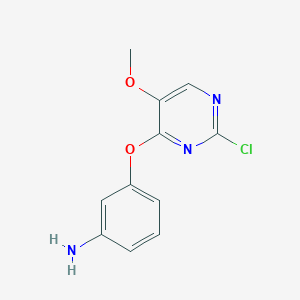
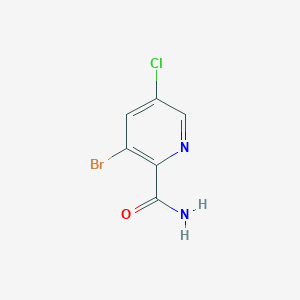
methanone](/img/structure/B1409082.png)
